6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

説明

Chemical Identity and Nomenclature

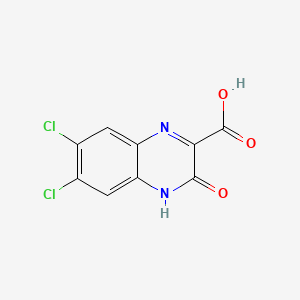

This compound represents a highly functionalized quinoxaline derivative characterized by its specific substitution pattern and functional group arrangement. The compound is registered under the Chemical Abstracts Service number 75294-00-7 and possesses the molecular formula C9H4Cl2N2O3 with a molecular weight of 259.05 grams per mole. The systematic nomenclature reflects the precise positioning of functional groups within the quinoxaline framework, where the chlorine atoms occupy the 6 and 7 positions of the benzene ring, while the hydroxyl group and carboxylic acid functionality are positioned at the 3 and 2 positions respectively of the pyrazine ring.

The compound exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions. The predicted density of 1.84 grams per cubic centimeter indicates a relatively compact molecular arrangement, while the predicted pKa value of -0.01 suggests strong acidic character due to the carboxylic acid group's proximity to the electron-withdrawing quinoxaline system. These properties are consistent with the presence of multiple electronegative substituents that enhance the overall polarity and acidity of the molecule.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid, acknowledging the tautomeric equilibrium between the hydroxyl and keto forms of the molecule. This tautomerism represents an important aspect of the compound's chemical behavior and influences its interactions with biological targets and synthetic reagents.

Alternative designations for this compound include the abbreviated form diCl-HQC, which has gained acceptance in neuropharmacological literature due to its frequent use in receptor binding studies. The systematic name emphasizes the bicyclic nature of the quinoxaline core structure, which consists of fused benzene and pyrazine rings, providing a rigid framework for the various substituents.

Historical Context of Quinoxaline Derivatives in Organic Chemistry

The development of quinoxaline chemistry traces its origins to the late nineteenth and early twentieth centuries when researchers first recognized the unique properties of this nitrogen-containing heterocyclic system. Quinoxaline itself, defined as a weakly basic bicyclic compound with the formula C8H6N2, established the foundation for extensive derivative chemistry that would follow. The structure represents a fusion of benzene and pyrazine rings, creating a versatile scaffold that has attracted significant attention from both synthetic and medicinal chemists.

The systematic study of quinoxaline derivatives gained momentum during the mid-twentieth century as researchers explored their potential applications in pharmaceutical development. Early investigations focused on understanding the fundamental reactivity patterns of the quinoxaline system and developing reliable synthetic methodologies for accessing diverse derivatives. The condensation reaction between ortho-phenylenediamine and dicarbonyl compounds emerged as a fundamental approach to quinoxaline synthesis, providing a reliable entry point into this chemical space.

Quinoxaline derivatives have demonstrated remarkable versatility in medicinal chemistry applications, with various substitution patterns conferring distinct biological activities. The development of quinoxaline-based antibacterial agents, including quinoxidine and dioxidine, marked significant milestones in the clinical application of these heterocyclic systems. These compounds, derived from 2,3-dimethylquinoxaline 1,4-dioxide through selective functionalization, demonstrated the potential for quinoxaline scaffolds to serve as effective therapeutic agents.

The introduction of halogenated quinoxaline derivatives represented a significant advancement in the field, as researchers recognized that chlorine and fluorine substitution patterns could dramatically alter both the physical properties and biological activities of these compounds. The systematic investigation of halogenation effects on quinoxaline derivatives revealed that strategic placement of halogen atoms could enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity.

Historical research on quinoxaline derivatives has also revealed their significance in agricultural applications, where certain derivatives have found use as antimicrobial agents and growth promoters in animal husbandry. This broad applicability has sustained interest in quinoxaline chemistry and continues to drive innovation in synthetic methodologies and structure-activity relationship studies.

Structural Significance of Halogenation Patterns in Heterocyclic Systems

The strategic incorporation of chlorine atoms at the 6 and 7 positions of the quinoxaline ring system represents a deliberate design choice that profoundly influences the compound's chemical and biological properties. Halogenation patterns in heterocyclic systems have been extensively studied due to their ability to modulate electronic properties, steric interactions, and metabolic stability. The specific positioning of chlorine substituents in this compound creates a unique electronic environment that enhances the compound's activity as an excitatory amino acid receptor antagonist.

The electron-withdrawing nature of chlorine atoms significantly alters the electron density distribution within the quinoxaline ring system, particularly affecting the reactivity of adjacent positions. This electronic perturbation is crucial for understanding the compound's biological activity, as it influences the binding interactions with target proteins and receptors. The chlorine atoms at positions 6 and 7 create a region of decreased electron density that can participate in favorable electrostatic interactions with positively charged amino acid residues in receptor binding sites.

Halogen bonding represents an increasingly recognized non-covalent interaction that contributes to the binding affinity of halogenated compounds. The chlorine atoms in this compound can act as halogen bond donors, forming directional interactions with electron-rich regions of target proteins. This additional binding mechanism complements traditional hydrogen bonding and hydrophobic interactions, potentially enhancing the compound's selectivity and potency.

The metabolic implications of the 6,7-dichloro substitution pattern are equally important for understanding the compound's pharmaceutical potential. Chlorine substitution can significantly alter the compound's susceptibility to cytochrome P450-mediated metabolism, potentially leading to improved pharmacokinetic properties. The specific positioning of these halogen atoms may protect against metabolic oxidation at these sites while maintaining the compound's biological activity.

Research into halogen-dance reactions has revealed the dynamic nature of halogen substituents in heterocyclic systems under certain reaction conditions. These rearrangement processes, which involve the migration of halogen atoms between different positions on the aromatic ring, highlight the importance of understanding halogenation patterns when designing synthetic routes to specific derivatives. The 6,7-dichloro pattern in this quinoxaline derivative represents a stable configuration that resists unwanted rearrangement under typical reaction conditions.

The following table summarizes key structural and electronic properties influenced by the halogenation pattern:

The comparative analysis of halogenated versus non-halogenated quinoxaline derivatives reveals the profound influence of chlorine substitution on both physical properties and biological activity. Studies have demonstrated that the introduction of chlorine atoms can enhance binding affinity to specific receptor subtypes while simultaneously improving the compound's drug-like properties. The 6,7-dichloro substitution pattern represents an optimal balance between enhanced activity and maintained synthetic accessibility.

特性

IUPAC Name |

6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O3/c10-3-1-5-6(2-4(3)11)13-8(14)7(12-5)9(15)16/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFDMVFVKWWYFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=O)N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70996749 | |

| Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75294-00-7 | |

| Record name | 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075294007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70996749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Core Quinoxaline Framework

The quinoxaline backbone consists of a bicyclic structure with two nitrogen atoms at positions 1 and 2. For 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, substitutions include:

-

Carboxylic acid group at position 2

-

Hydroxyl group at position 3

This substitution pattern necessitates precise control over regiochemistry during synthesis. The electron-withdrawing carboxylic acid and hydroxyl groups influence reactivity, directing electrophilic substitutions to specific positions.

Synthetic Routes and Methodologies

Oxalic Acid-Mediated Condensation

A patent describing the synthesis of 2,3-dihydroxy-6-quinoxalinecarboxylic acid (US3296267A) provides a foundational framework:

-

Condensation : p-Aminobenzoic acid reacts with oxalic acid or its esters (e.g., dimethyl oxalate) to form 4'-carboxyoxanilic acid intermediates.

-

Nitration : Intermediate treatment with nitric acid introduces a nitro group at position 2'.

-

Hydrogenation : Catalytic hydrogenation (Pd/C or PtO₂) reduces the nitro group, triggering cyclization to form the quinoxaline core.

Adaptation for Chlorination :

To introduce chlorine at positions 6 and 7, two strategies emerge:

-

Chlorinated Starting Material : Use 3,5-dichloro-4-aminobenzoic acid instead of p-aminobenzoic acid. This positions chlorines ortho to the amine and carboxylic acid groups, aligning with the target compound’s substitution pattern.

-

Post-Cyclization Chlorination : Subject the non-chlorinated quinoxaline to electrophilic chlorination (Cl₂/FeCl₃). However, the hydroxyl and carboxylic acid groups may direct chlorination to undesired positions, necessitating protective groups (e.g., acetylation of the hydroxyl).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Challenges |

|---|---|---|---|

| Condensation | Oxalic acid, 140–160°C, 4–6 hrs | 65–75 | Ester hydrolysis side reactions |

| Nitration | HNO₃ (90%), 0–5°C, 2 hrs | 80–85 | Over-nitration at competing sites |

| Hydrogenation | H₂ (200 psi), Pd/C, 50°C, 3 hrs | 70–75 | Incomplete cyclization |

Dichloro-1,2-Diaminobenzene Route

Reacting 4,5-dichloro-1,2-diaminobenzene with glyoxylic acid introduces the carboxylic acid group while preserving chlorine positions:

Advantages :

-

Direct incorporation of chlorines avoids post-synthetic modifications.

-

High regioselectivity due to predefined substitution pattern.

Limitations :

-

Limited commercial availability of 4,5-dichloro-1,2-diaminobenzene.

-

Requires strict anhydrous conditions to prevent diamine oxidation.

Critical Analysis of Chlorination Strategies

Electrophilic Aromatic Substitution

Chlorinating the pre-formed quinoxaline core presents challenges:

-

Directing Effects : The hydroxyl group (-OH) at position 3 activates the ring, favoring electrophilic attack at positions 4 and 8 (ortho/para to -OH). Achieving 6,7-dichloro substitution requires:

-

Protective Groups : Acetylating the hydroxyl group to reduce activation and redirect chlorination.

-

Steric Effects : Bulky substituents near position 3 may hinder chlorination at undesired sites.

-

Ullmann-Type Coupling

Introducing chlorine via Ullmann coupling using Cu catalysts enables selective aryl-chlorine bond formation. However, this method is more applicable to aryl halides than quinoxalines.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

The patent-specified hydrogenation conditions (50–55°C, 200–300 psi H₂) achieve cyclization but may degrade acid-sensitive groups. Modifications include:

Purification and Isolation

The final product is isolated as a monohydrate, requiring vacuum drying at 60–80°C. Chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric impurities but is impractical for large-scale use.

化学反応の分析

4. 科学研究での応用

化学: 6,7-ジクロロ-3-ヒドロキシ-2-キノキサリンカルボン酸は、より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 生物学研究では、この化合物は、特定の酵素や受容体の阻害剤としての可能性について研究されています。 その構造的特徴から、様々な疾患を標的とする新しい医薬品の開発候補となっています.

医学: この化合物の潜在的な医学的用途には、抗痙攣薬や神経保護薬としての使用が含まれます。 神経疾患に関与している興奮性アミノ酸受容体の活性を調節する能力が研究されています.

産業: 工業部門では、6,7-ジクロロ-3-ヒドロキシ-2-キノキサリンカルボン酸は、農薬や医薬品の合成のための特殊化学品や中間体の製造に使用されています.

科学的研究の応用

Scientific Research Applications

- Pharmacological Studies :

- Neuropharmacology :

- Drug Development :

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional comparisons between diCl-HQC and related quinoxaline derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-2-quinoxalinecarboxylic acid | Lacks chlorine substituents | Less potent antagonist compared to diCl-HQC |

| Quinoxaline | Basic structure without functional groups | Generally less bioactive; serves as a scaffold |

| 6-Chloro-3-hydroxy-2-quinoxalinecarboxylic acid | Contains one chlorine atom | Similar receptor activity but less effective than diCl-HQC |

Case Studies

-

Neurotoxicity Studies :

Research has demonstrated that diCl-HQC effectively reduces excitotoxicity in neuronal cultures exposed to high levels of glutamate, thereby providing a protective effect against cell death . Such studies emphasize its potential therapeutic role in treating neurodegenerative diseases. -

Behavioral Studies :

Animal models have been utilized to assess the behavioral effects of diCl-HQC administration in conditions mimicking human neurological disorders. Results indicate significant alterations in behavior associated with excitatory neurotransmission modulation, suggesting its utility in preclinical trials for drug development . -

Electrophysiological Experiments :

Electrophysiological recordings in various neuronal preparations have shown that diCl-HQC can selectively inhibit NMDA receptor-mediated currents, further validating its role as a research tool for studying receptor dynamics .

作用機序

6,7-ジクロロ-3-ヒドロキシ-2-キノキサリンカルボン酸の作用機序は、興奮性アミノ酸受容体などの特定の分子標的との相互作用を伴います。 これらの受容体に結合することで、化合物はその活性を調節することができ、抗痙攣作用や神経保護作用などの潜在的な治療効果をもたらします 。関与する正確な経路と分子標的は、現在も研究されています .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The pharmacological and physicochemical properties of quinoxaline derivatives are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Quinoxaline Derivatives

Pharmacological Activity

- NMDA/Kainate Receptor Antagonism: The presence of 3-hydroxy and 2-carboxylic acid groups in this compound enhances its binding affinity to glutamate receptors. Frey et al. (1988) reported its potency in blocking NMDA and kainate receptors, with IC₅₀ values comparable to established antagonists like CNQX .

- Therapeutic Potential in Neurodegeneration: In a Drosophila model of FXTAS, this compound mitigated rCGG-repeat-mediated neuronal toxicity, suggesting its utility in modulating glutamatergic pathways implicated in neurodegeneration .

Physicochemical Properties

- Solubility and Bioavailability: The carboxylic acid group improves aqueous solubility, making it suitable for in vitro studies.

- Electron-Withdrawing Effects: The 6,7-dichloro substitution increases electron withdrawal, stabilizing the aromatic ring and influencing receptor binding. This feature is shared with 6,7-dichloroquinoxaline-2,3-dione, though the latter’s dione groups may alter redox properties .

生物活性

6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid (diCl-HQC) is a compound of significant interest in neuropharmacology due to its potent biological activities, particularly as an antagonist at excitatory amino acid receptors. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₄Cl₂N₂O₃

- Molecular Weight : 259.05 g/mol

- Structure : The compound features two chlorine atoms at the 6 and 7 positions of the quinoxaline ring, a hydroxy group at the 3 position, and a carboxylic acid functional group.

DiCl-HQC primarily functions as an antagonist at various excitatory amino acid receptors, including:

- NMDA Receptors : It exhibits a relatively high potency in antagonizing NMDA-induced excitation, with a pA2 value around 5.8 .

- Kainate Receptors : The compound also inhibits kainic acid-induced sodium efflux from rat brain slices with a pA2 of 5.4 .

These interactions suggest that diCl-HQC can modulate synaptic transmission, which is crucial for understanding its potential applications in treating neurological disorders such as epilepsy and neurodegenerative diseases.

Biological Activity and Applications

-

Neuropharmacological Research :

- DiCl-HQC has been shown to modulate excitatory neurotransmission effectively, making it a valuable tool in research related to excitotoxicity and neuroprotection. Its ability to inhibit receptor activity at varying concentrations provides insights into its pharmacodynamics.

-

Potential Therapeutic Uses :

- Anticonvulsant Properties : Due to its antagonistic effects on excitatory receptors, diCl-HQC may serve as an anticonvulsant agent.

- Neuroprotective Effects : The compound's modulation of excitatory neurotransmission suggests potential neuroprotective properties against conditions characterized by excessive glutamate activity.

-

Comparison with Related Compounds :

- The biological activity of diCl-HQC is enhanced compared to similar compounds due to the presence of two chlorine atoms. This structural feature significantly increases its potency as an antagonist.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-Hydroxy-2-quinoxalinecarboxylic acid | Lacks chlorine substituents | Less potent as an antagonist compared to diCl-HQC |

| Quinoxaline | Basic structure without functional groups | Generally less bioactive; serves as a scaffold for modifications |

| 6-Chloro-3-hydroxy-2-quinoxalinecarboxylic acid | Contains one chlorine atom | Similar receptor activity but less effective than diCl-HQC |

Case Studies

Several studies have highlighted the biological activity of diCl-HQC:

- In Vivo Studies :

- Pharmacological Investigations :

Q & A

Q. What are the common synthetic routes for 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key Routes : Nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) derivatives as precursors, where hydroxy and carboxylic acid groups are introduced via controlled hydrolysis or oxidation . For example, DCQX reacts with hydroxylating agents under acidic conditions to form the 3-hydroxy derivative, followed by carboxylation at the 2-position.

- Condition Optimization : Temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity. Prolonged reaction times may lead to over-oxidation, reducing purity. Intermediate purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to isolate the target compound .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and hydroxy/carboxylic acid groups (broad signals at δ 10–13 ppm).

- FT-IR : Confirm O-H (3200–3500 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For analogous quinoxalines, orthorhombic systems (e.g., space group Pbca) with unit cell parameters (e.g., a = 7.192 Å, b = 18.072 Å) are typical .

Q. How do solubility and stability properties of this compound affect experimental handling?

Methodological Answer:

- Solubility : Limited solubility in water; use polar aprotic solvents (DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers .

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent degradation. Avoid prolonged exposure to light, as chloro-quinoxalines are prone to photolytic dehalogenation .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Calibrate with pure standards .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions (expected m/z ~ 273). Fragmentation patterns help confirm structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for this compound?

Methodological Answer:

- Design Parameters : Use a 2³ factorial design to test variables: temperature (60°C vs. 80°C), solvent (DMF vs. THF), and reaction time (6 vs. 12 hours).

- Analysis : Fit response surfaces to identify interactions (e.g., high temperature + THF improves yield but reduces purity). Prioritize factors using ANOVA .

Q. How can computational reaction path searches improve the synthesis design of this compound?

Methodological Answer:

- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states for hydroxy and carboxyl group addition. Identify low-energy pathways to minimize side reactions .

- Machine Learning : Train models on existing quinoxaline reaction data to predict optimal catalysts (e.g., Pd/Cu systems) and solvent combinations .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Case Study : If NMR signals for aromatic protons overlap, use 2D techniques (COSY, HSQC) to assign coupling patterns. Cross-validate with SCXRD data to confirm substituent positions .

- Dynamic Exchange : For broadened hydroxy signals, variable-temperature NMR (VT-NMR) can distinguish between tautomeric forms .

Q. What governs regioselectivity in substitution reactions involving this compound?

Methodological Answer:

- Electronic Effects : The electron-withdrawing carboxylic acid group directs nucleophilic attack to the 2-position, while steric hindrance from chlorine atoms limits reactivity at the 6,7-positions.

- Experimental Validation : Compare reaction outcomes using substituents with varying electronic profiles (e.g., –NO₂ vs. –OCH₃) .

Q. How to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Q. What hyphenated techniques (e.g., LC-MS/MS) enhance characterization of trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Couple reverse-phase chromatography with tandem MS to detect impurities at ppm levels. Use MRM (multiple reaction monitoring) for selective quantification .

- High-Resolution MS : Resolve isobaric impurities (e.g., isomers with alternate chlorine positions) by achieving mass accuracy < 2 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。